8-Bromo-2-(trifluoromethyl)quinoline
Overview
Description
8-Bromo-2-(trifluoromethyl)quinoline is a heterocyclic aromatic organic compound that features a quinoline core substituted with a bromine atom at the 8th position and a trifluoromethyl group at the 2nd position
Mechanism of Action
Target of Action
Quinoline compounds are known to interact with various biological targets, including enzymes and receptors, which play crucial roles in numerous biochemical processes .
Mode of Action
Quinoline compounds are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The presence of the bromo and trifluoromethyl groups on the quinoline ring may influence the compound’s interaction with its targets .
Biochemical Pathways
Quinoline compounds are known to be involved in a variety of biochemical pathways, influencing processes such as cell signaling, metabolism, and gene expression .
Pharmacokinetics
The physicochemical properties of a compound, including its molecular weight and the presence of functional groups, can influence its pharmacokinetic properties .
Result of Action
Quinoline compounds are known to have diverse biological effects, including antibacterial, antineoplastic, and antiviral activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 8-Bromo-2-(trifluoromethyl)quinoline. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
Biochemical Analysis
Biochemical Properties
8-Bromo-2-(trifluoromethyl)quinoline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit certain enzymes, which can affect metabolic pathways and cellular functions. The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting their activity. This compound’s ability to interact with multiple biomolecules makes it a valuable tool in biochemical research .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, this compound can impact cell signaling pathways, which are crucial for maintaining cellular homeostasis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to specific sites on enzymes and proteins, leading to inhibition or activation of these biomolecules. This binding can result in changes in gene expression and enzyme activity, ultimately affecting cellular functions. The compound’s ability to modulate enzyme activity and gene expression makes it a powerful tool for studying molecular mechanisms in biochemical research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular functions and metabolic pathways. Toxic or adverse effects have been observed at high doses, indicating the importance of dosage control in experimental settings. Understanding the dosage effects of this compound is crucial for its safe and effective use in biochemical research .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels. The compound’s ability to modulate enzyme activity and metabolic pathways makes it a valuable tool for studying cellular metabolism and biochemical reactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important factors that influence its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within specific tissues can affect its overall activity and function in biochemical reactions .
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization within these compartments can influence its interactions with biomolecules and its overall effect on cellular functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2-(trifluoromethyl)quinoline typically involves the bromination of 2-(trifluoromethyl)quinoline. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to achieve selective bromination at the 8th position .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to ensure precision and safety. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-2-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, although these are less common for this specific compound.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.
Cross-Coupling Reactions: Palladium catalysts, boronic acids, or esters, and suitable ligands under inert atmosphere.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted quinolines can be obtained.
Coupling Products: Biaryl or heteroaryl compounds resulting from cross-coupling reactions.
Scientific Research Applications
8-Bromo-2-(trifluoromethyl)quinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antiviral, and anticancer activities.
Materials Science: Used in the development of organic semiconductors and liquid crystals due to its electronic properties.
Chemical Biology: Employed in the design of enzyme inhibitors and probes for biological studies.
Comparison with Similar Compounds
2-(Trifluoromethyl)quinoline: Lacks the bromine substitution, which may affect its reactivity and applications.
4-Bromo-2-(trifluoromethyl)quinoline: Similar structure but with bromine at the 4th position, leading to different chemical behavior.
Fluoroquinolines: A broader class of compounds with various substitutions on the quinoline ring, known for their antibacterial properties.
Uniqueness: 8-Bromo-2-(trifluoromethyl)quinoline is unique due to the combined presence of bromine and trifluoromethyl groups, which confer distinct electronic and steric properties. These features make it a valuable intermediate in the synthesis of complex molecules and materials .
Properties
IUPAC Name |
8-bromo-2-(trifluoromethyl)quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3N/c11-7-3-1-2-6-4-5-8(10(12,13)14)15-9(6)7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSWXDIFARUFKTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60571524 | |
Record name | 8-Bromo-2-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60571524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176722-63-7 | |
Record name | 8-Bromo-2-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60571524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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